Pigment obtained by the oxidation of epinephrine.
Adrenochrome
CAS No.: 54-06-8
Cat. No.: VC0517316
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54-06-8 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione |
Standard InChI | InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3 |
Standard InChI Key | RPHLQSHHTJORHI-UHFFFAOYSA-N |
SMILES | CN1CC(C2=CC(=O)C(=O)C=C21)O |
Canonical SMILES | CN1CC(C2=CC(=O)C(=O)C=C21)O |
Appearance | Solid powder |
Melting Point | 125°C |
Introduction
Property | Value | Source |
---|---|---|
Molecular Weight | 179.17 g/mol | |
Melting Point | 115–120°C | |
Density | 1.2822 g/cm³ (estimate) | |
Solubility | Methanol (slight), Water | |
Stability | Light- and air-sensitive |
The compound's instability has limited direct medical applications, though its semicarbazone derivative, carbazochrome, exhibits hemostatic properties .
Synthesis and Structural Characteristics
Chemical Synthesis Pathway
Adrenochrome synthesis involves multiple steps starting from catechol and chloroacetic acid :
-
Chloroacetylcatechol formation: Reaction of catechol with chloroacetic acid () using phosphoryl chloride ().
-
Adrenalone production: Treatment with methylamine () yields adrenalone hydrochloride.
-
Reduction to adrenaline: Catalytic hydrogenation produces racemic adrenaline.
-
Oxidation to adrenochrome: Silver oxide () or other oxidizing agents convert adrenaline to adrenochrome .
Structural Features
The molecule consists of an indole ring system with ketone groups at positions 5 and 6, a hydroxyl group at position 3, and a methylamine substitution at position 1 . Its redox activity enables rapid polymerization into melanin-like compounds under physiological conditions .
Historical Research and Medical Applications
Carbazochrome in Hemostasis
Stabilized adrenochrome derivatives show clinical relevance:
-
Carbazochrome (adrenochrome monosemicarbazone) reduces capillary permeability and bleeding time .
-
Mechanism: Enhances endothelial cell adhesion and platelet aggregation without affecting coagulation factors .
-
Applications: Used post-surgically and in trauma care, though efficacy remains debated .
Biological Effects and Toxicity
Cytotoxic and Cardiotoxic Effects
-
Mitochondrial dysfunction: Adrenochrome () inhibits oxidative phosphorylation in cardiac mitochondria, exacerbating calcium-induced damage .
-
Endothelial impairment: At 200 µM, adrenochrome suppresses prostacyclin production by 40% and reduces DNA synthesis in arterial cells .
-
Neurotoxicity: In vitro studies demonstrate adrenochrome-induced neuronal apoptosis via reactive oxygen species (ROS) generation .
Anticancer Correlations
Epidemiological studies note reduced cancer incidence among schizophrenics, potentially linked to catecholamine derivatives like adrenochrome . Experimental data show:
-
IntraDose Gel: Cisplatin-adrenochrome combinations exhibit tumor-suppressive effects in Phase III trials for breast cancer and melanoma .
-
Mechanism: Adrenochrome derivatives may interfere with tumor angiogenesis and DNA repair pathways .
Pharmacological and Biochemical Insights
Interaction with Antioxidants
-
Vitamin C: Scavenges adrenochrome-derived radicals, potentially mitigating neurotoxicity .
-
3-Hydroxykynurenine: Inhibits adrenochrome polymerization into melanin () .
Enzymatic Metabolism
Enzyme | Function | Effect on Adrenochrome |
---|---|---|
Superoxide dismutase | Converts to | Accelerates degradation |
Glutathione reductase | Regulates redox balance | Reduces oxidative damage |
Contemporary Relevance and Misconceptions
Debunking Conspiracy Theories
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume